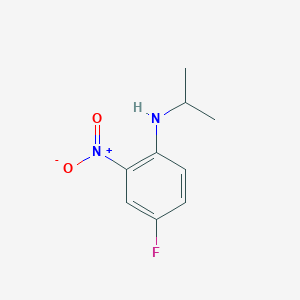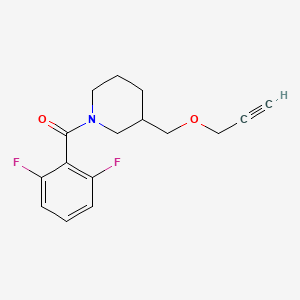
(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a dimethylamino group, a thiazepan ring, a furan ring, and an isoxazole ring. These functional groups suggest that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The electron-donating dimethylamino group and the electron-withdrawing isoxazole ring could create interesting electronic effects .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the dimethylamino group could make it a base, while the isoxazole ring could potentially make it an acid .Aplicaciones Científicas De Investigación
Photochemical Synthesis Applications
- 2-Dimethylaminophenyl Heterocycles Synthesis : A study by Guizzardi et al. (2000) discussed the smooth preparation of 2-(4-N,N-dimethylaminophenyl) heterocycles, emphasizing the high regio- and chemoselectivity of the process. This finding is pertinent to the field of photochemical synthesis, which involves the use of light to promote chemical reactions (Guizzardi et al., 2000).
Heterocyclic Compound Synthesis
- Novel Azole, Pyrimidine, Pyran, and Benzo/Naphtho(b)furan Derivatives : Farag et al. (2011) explored the synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety, showcasing the compound's utility as a versatile building block (Farag et al., 2011).
Synthetic Methodology
- Synthesis of Dibenzofurandiols : Carvalho et al. (1984) detailed the synthesis of dibenzofurandiols, providing insights into the methodology for producing complex organic structures (Carvalho et al., 1984).
Analytical Chemistry Applications
- Chiral LC Method for Zolmitriptan and Impurities : Srinivasu et al. (2005) developed a new chiral HPLC method for determining Zolmitriptan and its potential impurities, highlighting the relevance of analytical techniques in pharmaceutical chemistry (Srinivasu et al., 2005).
Organic Synthesis and Catalysis
- Synthesis of Fluorinated Heterocyclic Compounds : Buscemi et al. (2001) reported on a photochemical methodology for synthesizing 3-amino-(or 3-N-substituted amino) 5-pentafluorophenyl-1,2,4-oxadiazoles, an approach significant in the field of organic synthesis and catalysis (Buscemi et al., 2001).
Potential Pharmaceutical Applications
- Leukotriene B(4) Inhibitory Active Compounds : Kuramoto et al. (2008) prepared compounds with leukotriene B(4) inhibitory activity, showing potential in pharmaceutical applications (Kuramoto et al., 2008).
Biomass-Derived Furanic Compounds Reduction
- Catalytic Reduction of Biomass-Derived Furanic Compounds : Nakagawa et al. (2013) discussed the reduction of furfural or 5-hydroxymethylfurfural (HMF) with hydrogen, providing insights into biomass conversion technologies (Nakagawa et al., 2013).
Anticancer Compound Synthesis
- Cytotoxicity and Apoptosis Induction in Human Leukemia Cells : Chandrappa et al. (2009) synthesized furanyl derivatives and evaluated their cytotoxicity and induction of apoptosis in human leukemia cells, illustrating the potential in cancer research (Chandrappa et al., 2009).
Mecanismo De Acción
Direcciones Futuras
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. Future research could involve exploring the synthesis of this compound, studying its reactivity, and investigating its potential uses .
Propiedades
IUPAC Name |
[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-18(2)10-12-11-23-8-4-6-19(12)16(20)13-9-15(22-17-13)14-5-3-7-21-14/h3,5,7,9,12H,4,6,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFKDRNBRPAFKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2535148.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2535149.png)
![N-(4-ethoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2535150.png)

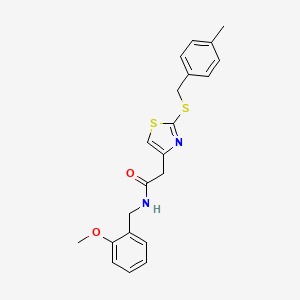
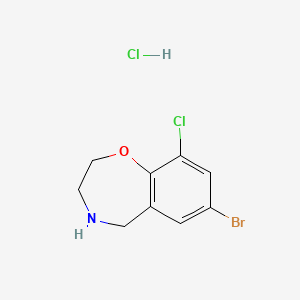
![3-allyl-2-((3-methoxybenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2535157.png)
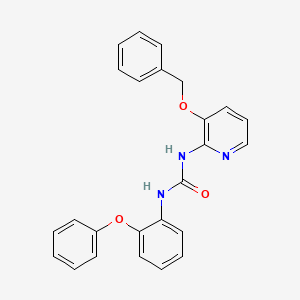
![methyl (S)-2-(4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B2535159.png)
![[5-(4-Chlorophenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2535160.png)

